(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structural features It contains a diazinane ring, which is a six-membered ring with two nitrogen atoms, and various functional groups including bromine, hydroxyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-methoxyphenylhydrazine.
Formation of Intermediate: The first step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methoxyphenylhydrazine under acidic conditions to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable base, such as sodium ethoxide, to form the diazinane ring.
Final Product: The final step involves the oxidation of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Products may include dehalogenated derivatives or reduced aromatic rings.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities. The presence of hydroxyl and methoxy groups suggests it could interact with biological macromolecules, potentially serving as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its structural features suggest it might exhibit anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups could form hydrogen bonds or engage in hydrophobic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(3-fluoro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, potentially leading to different interaction profiles with biological targets or reagents in chemical reactions.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
Molecular Formula |
C19H15BrN2O6 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15BrN2O6/c1-27-12-5-3-4-11(9-12)22-18(25)13(17(24)21-19(22)26)6-10-7-14(20)16(23)15(8-10)28-2/h3-9,23H,1-2H3,(H,21,24,26)/b13-6+ |
InChI Key |
FRSGKDTZKJBJAZ-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=O)NC2=O |
Origin of Product |
United States |
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